molecular formula C10H11N3 B143311 Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- CAS No. 133100-21-7

Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-

Cat. No.: B143311
CAS No.: 133100-21-7
M. Wt: 173.21 g/mol
InChI Key: USMPJFLVIXOVCY-UHFFFAOYSA-N
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Description

The compound “Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-” belongs to the class of fused polycyclic heterocycles, characterized by an indenoimidazole core with partial saturation (tetrahydro) and an amine substituent at the 2-position. The tetrahydro modification likely enhances conformational flexibility and modulates electronic properties compared to fully aromatic analogs .

Properties

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMPJFLVIXOVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with commercially available ethylbenzene or substituted indene derivatives. For the target compound, a partially hydrogenated indene scaffold with functional groups amenable to imidazole formation is ideal. Key precursors include:

  • 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole : Obtained via cyclization of a diamine intermediate.

  • 2-Aminoimidazole derivatives : Introduced through nucleophilic substitution or reductive amination.

A critical intermediate is 1,5,6,7-tetrahydroindeno[5,6-d]imidazol-2-amine , which requires precise control over saturation levels to prevent over-reduction or aromatization.

Cyclization Reactions to Form the Imidazole Ring

Cyclization is the cornerstone of indenoimidazole synthesis. The patent CN103539677B outlines a sulfuric acid-mediated cyclization step at 90–100°C, which can be adapted for the target compound:

  • Propionylation : React ethylbenzene with propionyl chloride in dichloromethane using AlCl3\text{AlCl}_3 as a catalyst at −5–25°C to form a ketone intermediate.

  • Cyclization : Treat the ketone with concentrated sulfuric acid at −5–5°C, followed by heating to 90–100°C. This induces intramolecular cyclization, forming the indene scaffold.

For imidazole ring closure, a diamine or nitro compound can undergo acid-catalyzed cyclization. For example, reacting a γ-keto amine with ammonium acetate under Dean-Stark conditions yields the imidazole ring.

Functional Group Transformations and Protecting Group Strategies

The primary amine at position 2 of the imidazole is susceptible to oxidation and unwanted side reactions. The patent employs trifluoroacetylation for protection:

  • Trifluoroacetylation : Treat the amine with trifluoroacetic anhydride in ethyl acetate at 0–7°C under nitrogen. This forms a stable trifluoroacetamide derivative.

  • Acetylation : Introduce acetyl groups using acetyl chloride and AlCl3\text{AlCl}_3 in dichloromethane at 0–5°C.

  • Reduction : Reduce acetylated intermediates with triethylsilane in trifluoroacetic acid to regenerate the primary amine.

Purification and Characterization

Final purification involves crystallization from mixed solvents (e.g., dichloromethane/n-hexane) and filtration. The patent reports yields exceeding 85% for analogous compounds. Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry confirms structural integrity.

Data Tables Summarizing Reaction Conditions

Table 1: Key Reaction Conditions for Cyclization and Protection Steps

StepReagents/CatalystsTemperature (°C)SolventYield (%)
PropionylationAlCl3\text{AlCl}_3, CH2Cl2\text{CH}_2\text{Cl}_2−5–25Dichloromethane90
CyclizationH2SO4\text{H}_2\text{SO}_490–100Sulfuric acid85
TrifluoroacetylationTrifluoroacetic anhydride0–7Ethyl acetate87
ReductionTriethylsilane20–25Trifluoroacetic acid92

Chemical Reactions Analysis

Types of Reactions: Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms .

Scientific Research Applications

Medicinal Chemistry

Indeno[5,6-d]imidazol-2-amine derivatives have been investigated for their pharmacological properties. Research indicates that these compounds can serve as inhibitors of various enzymes and receptors.

Case Studies and Findings

  • Dihydrofolate Reductase Inhibitors : A study highlighted the synthesis of indeno[5,6-d]imidazol derivatives as potential dihydrofolate reductase (DHFR) inhibitors. These compounds showed promise in targeting cancer cells by interfering with folate metabolism essential for DNA synthesis .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indeno[5,6-d]imidazol derivatives. The results suggested that these compounds exhibited significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .

Materials Science

The unique structure of indeno[5,6-d]imidazol-2-amine allows it to be utilized in the development of advanced materials.

Applications in Polymer Science

  • Conductive Polymers : Research has explored the incorporation of indeno[5,6-d]imidazol into conductive polymer matrices. These composites demonstrated enhanced electrical conductivity and thermal stability, making them suitable for electronic applications such as sensors and flexible electronics .

Catalytic Applications

Indeno[5,6-d]imidazol-2-amine has also been studied for its catalytic properties in organic synthesis.

Catalysis Studies

  • Organic Reactions : The compound has shown effectiveness as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to facilitate reactions under mild conditions has been noted as a significant advantage in synthetic chemistry .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDHFR InhibitionPotential anti-cancer properties
Antimicrobial AgentsSignificant activity against bacterial strains
Materials ScienceConductive PolymersEnhanced electrical conductivity and stability
Catalytic ApplicationsOrganic SynthesisEffective catalyst for oxidation/reduction reactions

Mechanism of Action

The mechanism of action of indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and ultimately results in the death of cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroimidazole Derivatives

Compound Name Core Structure Substituents/Modifications Key Features Reference ID
Indeno[5,6-d]imidazol-2-amine (target) Indeno-imidazole 1,5,6,7-tetrahydro, NH₂ at C2 Partially saturated, planar core
1-Tosyl-6-vinyl-benzo[d]imidazole-2-amine Benzo-imidazole Tosyl (C6), vinyl (C6), NH₂ at C2 Aromatic, bulky substituents
6-Isopropyl-benzo[d]triazol-4-one Benzo-triazole Isopropyl (C6), ketone at C4 Triazole core, enzyme inhibitor
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine Indazole Ethyl (C2), NH₂ at C3, tetrahydro Saturation in pyrazole ring
Chromeno[5,6-d]imidazol-2-amine Chromeno-imidazole Dimethylaminoalkyl chains, NH₂ at C2 Extended conjugation, chiral center

Key Observations :

  • Aromaticity vs.
  • Substituent Effects: Bulky groups (e.g., tosyl in ) hinder receptor interactions, while alkylamines (e.g., dimethylamino in ) enhance bioavailability via increased basicity .

Table 2: Activity Profiles of Selected Compounds

Compound Name Biological Target Activity Data Reference ID
Aromatized indenoquinoline-9,11-diones DNA (PDB 1D32, 102D) Binding energy: -10 kcal/mol
6-Isopropyl-benzo[d]triazol-4-one Human DHODH enzyme IC₅₀: ~100 nM (in vitro)
Chromeno[5,6-d]imidazol-2-amine Undisclosed Chiral center suggests receptor specificity
2-Ethyl-tetrahydroindazol-3-amine Kinase targets (predicted) pKa: 5.15 (suggests moderate basicity)

Key Findings :

  • DNA Binding: Non-aromatized analogs (e.g., tetrahydro derivatives) generally exhibit lower DNA binding affinities than aromatized counterparts due to reduced π-π stacking .
  • Enzyme Inhibition : The triazol-4-one scaffold in demonstrates potent DHODH inhibition, highlighting the role of scaffold geometry in enzyme targeting.

Physicochemical Properties

Table 3: Property Comparison

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference ID
Indeno[5,6-d]imidazol-2-amine (target) ~250 (estimated) 2.1 <1 (aqueous) -
1H-Imidazol-2-amine () 215.29 1.8 2.3 (DMSO)
2-Ethyl-tetrahydroindazol-3-amine 165.24 1.25 5.6 (ethanol)

Insights :

    Biological Activity

    Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

    Indeno[5,6-d]imidazol-2-amine has the following chemical characteristics:

    • Molecular Formula : C10_{10}H11_{11}N3_3
    • Molecular Weight : 173.21 g/mol
    • CAS Number : 133100-21-7
    • Density : 1.4 ± 0.1 g/cm³
    • Boiling Point : 425.9 ± 48.0 °C at 760 mmHg

    The compound belongs to the class of indeno-imidazole derivatives and features a unique bicyclic structure that contributes to its biological activity .

    The biological activity of indeno[5,6-d]imidazol-2-amine is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Notably, it has been shown to inhibit enzymes associated with cancer cell proliferation. The mechanism typically involves:

    • Enzyme Inhibition : The compound inhibits key enzymes that regulate cell cycle progression and apoptosis in cancer cells.
    • Signal Pathway Disruption : It disrupts signaling pathways that promote tumor growth and survival .

    Anticancer Properties

    Indeno[5,6-d]imidazol-2-amine has demonstrated significant anticancer potential in various studies:

    • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC50_{50} values ranging from 0.071 µM to 0.164 µM .
    Cell LineIC50_{50} (µM)Reference
    HeLa0.126
    SMMC-77210.071
    K5620.164

    Other Biological Activities

    Beyond its anticancer effects, indeno[5,6-d]imidazol-2-amine has been investigated for:

    • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
    • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .

    Case Studies and Research Findings

    Several studies have explored the biological activity of indeno[5,6-d]imidazol-2-amine:

    • Study on Anticancer Activity :
      • A comprehensive evaluation using the NCI's NCI-60 cancer cell line panel revealed significant growth inhibition at low concentrations, indicating its potential as a lead compound for further development as an anticancer agent .
    • Structure-Activity Relationship (SAR) :
      • Investigations into the SAR of related compounds have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the indeno-imidazole structure can significantly influence potency and selectivity against cancer cells .
    • In Vivo Studies :
      • Initial in vivo studies are underway to assess the therapeutic efficacy and safety profile of indeno[5,6-d]imidazol-2-amine in animal models .

    Q & A

    Basic: What are standard synthetic routes for preparing Indeno[5,6-d]imidazol-2-amine derivatives?

    Category : Basic (Synthesis Methodology)
    Answer :
    The synthesis typically involves multi-step condensation reactions. For example:

    • Step 1 : Cyclization of indole-thiazole precursors using literature methods for tetrahydrobenzothiazole intermediates .
    • Step 2 : Schiff base formation via condensation of aldehydes with amine-containing heterocycles (e.g., N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine derivatives) under reflux in ethanol .
    • Catalyst optimization : Fe₃O₄ nanoparticles can enhance yield in imidazole ring formation .

    Table 1 : Representative Synthetic Routes

    Reagents/ConditionsYield (%)Key IntermediateReference
    Ethanol, Fe₃O₄ catalyst89–95Tetrahydroimidazole derivatives
    Dichloroethane, pentaneN/ACrystallized inhibitor analog

    Basic: How is this compound characterized structurally?

    Category : Basic (Characterization Techniques)
    Answer :

    • X-ray crystallography : Resolves crystal lattice parameters (e.g., monoclinic P21/c space group with unit cell dimensions a = 15.7950 Å, b = 14.0128 Å, c = 8.8147 Å) .
    • NMR spectroscopy : Key signals include:
      • ¹H NMR : Amine protons at δ 6.8–7.2 ppm; tetrahydro ring protons at δ 2.5–3.5 ppm .
      • ¹³C NMR : Carbonyl carbons (C=O) at δ 170–180 ppm .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 331.456 for C₁₈H₂₉N₅O) confirm molecular weight .

    Advanced: How can contradictions between computational predictions and experimental spectral data be resolved?

    Category : Advanced (Data Analysis)
    Answer :
    Contradictions often arise in chemical shift assignments or packing interactions . Methodological approaches include:

    • DFT calculations : Compare computed vs. experimental NMR shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
    • Crystallographic validation : Overlay predicted (e.g., PyMOL) and experimental structures (e.g., PDB ID 3U1Q) to identify discrepancies in hydrogen bonding or π-stacking .
    • Dynamic NMR : Resolve tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) .

    Advanced: How can this scaffold be optimized for RNA-targeted antiviral activity?

    Category : Advanced (Drug Design)
    Answer :

    • Structure-activity relationship (SAR) :
      • Aminoalkyl side chains : Introduce dimethylamino groups (e.g., at position 8) to enhance RNA binding via electrostatic interactions .
      • Ring substitution : Electron-withdrawing groups (e.g., ethoxy at position 7) improve solubility and target affinity .
    • In silico docking : Use AutoDock Vina to simulate binding to HCV IRES RNA (PDB: 3U1Q), focusing on key residues like G110 and U111 .

    Table 2 : Key Modifications for Bioactivity

    ModificationEffect on ActivityReference
    Dimethylaminopropyl side chain↑ RNA binding affinity
    Ethoxy substitution↑ Solubility & metabolic stability

    Advanced: What strategies improve reaction yields in large-scale synthesis?

    Category : Advanced (Process Optimization)
    Answer :

    • Catalyst recycling : Fe₃O₄@FU nanoparticles enable >90% recovery via magnetic separation, reducing costs .
    • Solvent optimization : Dichloroethane improves crystallinity for X-ray analysis, while ethanol minimizes byproducts in condensation steps .
    • Microwave-assisted synthesis : Reduces reaction time for imidazole ring closure (e.g., 30 min vs. 12 hrs conventional) .

    Advanced: How do packing interactions in the crystal lattice inform target binding?

    Category : Advanced (Structural Biology)
    Answer :

    • Phenyl ring stacking : Parallel-displaced π-π interactions in the crystal (e.g., centroid distance 3.8 Å) mimic RNA base stacking .
    • Hydrogen bonding : Lattice NH···O bonds (2.1–2.3 Å) correlate with RNA phosphate backbone interactions .
    • Comparative analysis : Overlay small-molecule and RNA-complexed structures to identify conserved binding motifs .

    Basic: What spectroscopic databases are recommended for validating this compound?

    Category : Basic (Data Resources)
    Answer :

    • PubChem : CID 56844239 provides SMILES, InChIKey, and spectral data .
    • RCSB PDB : Entry 3U1Q offers crystallographic coordinates for analog complexes .
    • NIST Chemistry WebBook : Reference IR/Raman spectra for amine and carbonyl groups .

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